molecular formula C9H17N5O B4591775 1,3,5-Triazine-2,4-diamine, N-ethyl-6-methoxy-N'-propyl- CAS No. 87824-84-8

1,3,5-Triazine-2,4-diamine, N-ethyl-6-methoxy-N'-propyl-

Cat. No.: B4591775
CAS No.: 87824-84-8
M. Wt: 211.26 g/mol
InChI Key: IFOHPPLTDPGSFV-UHFFFAOYSA-N
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Description

1,3,5-Triazine-2,4-diamine, N-ethyl-6-methoxy-N’-propyl- is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Scientific Research Applications

1,3,5-Triazine-2,4-diamine, N-ethyl-6-methoxy-N’-propyl- has a wide range of scientific research applications:

Preparation Methods

The synthesis of 1,3,5-Triazine-2,4-diamine, N-ethyl-6-methoxy-N’-propyl- typically begins with the triazine ring. The process involves the reaction of triazine with chloroformic acid to form 3-chloro-6-methoxytriazine. This intermediate is then condensed with ethylamine to produce N2,N4-diethyl-6-methoxy-1,3,5-triazine-2,4-diamine . Industrial production methods often employ similar synthetic routes but may utilize different reaction conditions to optimize yield and purity.

Chemical Reactions Analysis

1,3,5-Triazine-2,4-diamine, N-ethyl-6-methoxy-N’-propyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one of the substituents on the triazine ring is replaced by another nucleophile.

Mechanism of Action

The mechanism of action of 1,3,5-Triazine-2,4-diamine, N-ethyl-6-methoxy-N’-propyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical structure and the nature of the target. The exact molecular targets and pathways involved may vary based on the specific application and context .

Comparison with Similar Compounds

1,3,5-Triazine-2,4-diamine, N-ethyl-6-methoxy-N’-propyl- can be compared with other similar compounds, such as:

The uniqueness of 1,3,5-Triazine-2,4-diamine, N-ethyl-6-methoxy-N’-propyl- lies in its specific substituents, which confer distinct chemical and biological properties, making it suitable for a wide range of applications.

Properties

IUPAC Name

4-N-ethyl-6-methoxy-2-N-propyl-1,3,5-triazine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N5O/c1-4-6-11-8-12-7(10-5-2)13-9(14-8)15-3/h4-6H2,1-3H3,(H2,10,11,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFOHPPLTDPGSFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NC(=NC(=N1)NCC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00366835
Record name 1,3,5-Triazine-2,4-diamine, N-ethyl-6-methoxy-N'-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87824-84-8
Record name 1,3,5-Triazine-2,4-diamine, N-ethyl-6-methoxy-N'-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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